5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one
Description
5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one is a brominated indole derivative featuring a propylenedithio (dithiolane) ring at the 3-position. The propylenedithio group introduces a cyclic disulfide moiety, which may enhance rigidity, redox activity, and metabolic stability compared to linear substituents . This compound’s molecular weight is expected to exceed 240.1 g/mol (the dimethyl analog’s weight) due to the sulfur atoms and propylene chain .
Structure
3D Structure
Properties
CAS No. |
850349-48-3 |
|---|---|
Molecular Formula |
C11H10BrNOS2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
5'-bromospiro[1,3-dithiane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C11H10BrNOS2/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) |
InChI Key |
ZMEQEBTVKOONPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(C3=C(C=CC(=C3)Br)NC2=O)SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one typically involves the following steps:
Formation of Propylenedithio Group: The propylenedithio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and propylenedithio group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one with key analogs based on substituents, molecular properties, and biological activities:
Key Comparisons:
Substituent Effects on Bioactivity
- The dimethyl analog (240.1 g/mol) serves as a structural baseline but lacks reported bioactivity . In contrast, SU5416’s pyrrolylmethylene group enables dual VEGFR-2/AhR activity, highlighting how bulkier substituents can confer receptor-binding specificity .
- The propylenedithio group’s disulfide bond may impart redox activity, analogous to dithiolane-containing drugs (e.g., lipoic acid), though this remains speculative without direct evidence.
Synthetic Complexity Triazole-linked indoles (e.g., 9c and 9d) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving moderate yields (25–50%) .
Physicochemical Properties
- The propylenedithio group likely increases hydrophobicity compared to dimethyl or triazole substituents, affecting solubility and membrane permeability.
- Cyclic disulfides are generally more stable than linear thioethers, suggesting improved metabolic stability over analogs like SU5416 .
Research Implications and Limitations
- Therapeutic Potential: The disulfide moiety may enable antioxidant or metal-chelating activity, akin to triazole derivatives used in ischemia treatment .
- Synthetic Challenges : Developing efficient routes for dithiolane incorporation remains a hurdle, necessitating optimization of sulfur-based reagents and catalysts.
- Safety Profile : The dimethyl analog’s safety data (GHS-compliant SDS) indicate low acute toxicity , but the propylenedithio variant’s safety requires empirical validation.
Biological Activity
5-Bromo-3,3-(propylenedithio)-1,3-dihydro-indole-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the indole ring and a propylenedithio group at the 3,3-positions. Its molecular formula is C₁₃H₁₃BrS₂N O, with a molar mass of approximately 316.24 g/mol. The spiro configuration contributes to its chemical reactivity and biological profile, making it a versatile intermediate in organic synthesis and drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Activity : Studies have shown that this compound has significant antiproliferative effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in vitro, demonstrating promising results comparable to established anticancer agents .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to cancer progression. For example, it shows binding affinity towards mutant forms of epidermal growth factor receptor (EGFR), which is crucial in many cancers. IC50 values have been reported in the nanomolar range, indicating potent inhibitory effects .
- Mechanisms of Action : The compound's biological activity is thought to involve the modulation of apoptotic pathways. It influences the expression levels of proteins such as caspases and Bcl-2 family members, promoting apoptosis in cancer cells while inhibiting their proliferation .
Case Studies
-
Antiproliferative Evaluation :
- A study assessed the antiproliferative effects of various derivatives of indole compounds, including this compound. The results showed that this compound had a GI50 value indicating significant inhibition of cell viability in tested cancer cell lines (e.g., MCF-7 and A-549) with values ranging from 29 nM to 78 nM .
- Enzyme Interaction Studies :
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-oxindole | C₉H₈BrN O | Lacks dithio group; simpler structure |
| 5-Bromo-3-hydroxyindolinone | C₉H₈BrN O | Hydroxy substituent instead of dithio |
| 5-Bromo-1H-indole | C₉H₈BrN | Basic indole structure without additional functional groups |
| This compound | C₁₃H₁₃BrS₂N O | Distinctive propylenedithio group enhancing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
